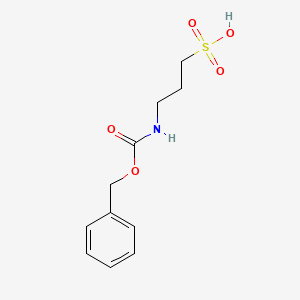
3-(N-CBZ-AMINO)-1-PROPANESULFONIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(N-CBZ-AMINO)-1-PROPANESULFONIC ACID is an organic compound with the molecular formula C11H15NO5S It is known for its unique structure, which includes a phenylmethoxycarbonyl group attached to an amino group, which is further connected to a propane-1-sulfonic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-CBZ-AMINO)-1-PROPANESULFONIC ACID typically involves the reaction of phenylmethoxycarbonyl chloride with 3-aminopropane-1-sulfonic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and purification systems can enhance the efficiency of the production process, reducing the need for manual intervention and minimizing the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
3-(N-CBZ-AMINO)-1-PROPANESULFONIC ACID can undergo various types of chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters or sulfonyl chlorides.
Reduction: The phenylmethoxycarbonyl group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonic acid group can yield sulfonate esters, while reduction of the phenylmethoxycarbonyl group can produce the corresponding amine.
Wissenschaftliche Forschungsanwendungen
3-(N-CBZ-AMINO)-1-PROPANESULFONIC ACID has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study enzyme-substrate interactions.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(N-CBZ-AMINO)-1-PROPANESULFONIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethoxycarbonyl group can act as a protecting group, allowing the compound to interact selectively with its target. The sulfonic acid group can enhance the compound’s solubility and facilitate its transport within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(N-morpholino)propanesulfonic acid:
3-Amino-1-propanesulfonic acid:
Uniqueness
3-(N-CBZ-AMINO)-1-PROPANESULFONIC ACID is unique due to its combination of a phenylmethoxycarbonyl group and a sulfonic acid group, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
77693-74-4 |
|---|---|
Molekularformel |
C11H15NO5S |
Molekulargewicht |
273.31 g/mol |
IUPAC-Name |
3-(phenylmethoxycarbonylamino)propane-1-sulfonic acid |
InChI |
InChI=1S/C11H15NO5S/c13-11(12-7-4-8-18(14,15)16)17-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,12,13)(H,14,15,16) |
InChI-Schlüssel |
BSTROBHUCIGAAH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NCCCS(=O)(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NCCCS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















